Methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate is a chemical compound characterized by its unique structure, which includes a pyrrole ring and an ester functional group. Its molecular formula is C₇H₉NO₂, and it features a carbonyl group adjacent to a pyrrole, making it a valuable compound in organic synthesis and medicinal chemistry. The presence of the pyrrole moiety contributes to its potential biological activities, particularly in pharmacological applications.
These reactions enable the modification of methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate for various synthetic applications.
Research indicates that methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate exhibits notable biological activities. It has been evaluated for:
These activities make it a candidate for further pharmacological studies.
The synthesis of methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate can be achieved through several methods:
These methods highlight its versatility in synthetic chemistry.
Methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate has several applications, including:
Studies on methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate have focused on its interactions with various biological molecules:
These interaction studies are crucial for understanding how this compound may function in biological systems.
Methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(1H-pyrrol-1-yl)acetate | Contains a pyrrole ring and ester group | Lacks the carbonyl adjacent to the pyrrole |
| 5-Fluoroindole derivatives | Indole ring structure | Different heterocyclic framework |
| Pyrrole-based α-glucosidase inhibitors | Similar biological activity | Varies in substitution patterns affecting potency |
| 3-Methylpyrrole derivatives | Methyl substitution on pyrrole | Alters electronic properties and reactivity |
Methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate stands out due to its specific arrangement of functional groups that confer unique reactivity and biological properties compared to these similar compounds.
The Vilsmeier-Haack reaction represents a cornerstone methodology for the synthesis of methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate, offering superior regioselectivity compared to traditional Friedel-Crafts acylation methods [8]. This approach circumvents the use of strong Lewis acids such as aluminum trichloride, which can lead to undesirable polymerization of the pyrrole substrate [9]. The reaction mechanism involves the formation of an iminium cation intermediate, followed by nucleophilic substitution and subsequent hydrolysis to yield the desired glyoxylate product [9].
The fundamental advantage of the Vilsmeier-Haack approach lies in its enhanced regioselectivity for the pyrrole 2-position, attributed to the electron-donating properties of the nitrogen atom [8]. This selectivity is crucial for the synthesis of methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate, where substitution at the 2-position is essential for the target molecular architecture [11]. The reaction demonstrates broad applicability across various heterocyclic compounds, with pyrrole showing particularly high reactivity due to its electron-rich nature [8].
Oxalyl chloride-mediated acylation represents the most widely employed method for synthesizing methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate, providing yields of up to 57% under optimized conditions [12]. The reaction proceeds through a two-stage mechanism involving initial formation of a diacylium intermediate upon reaction of pyrrole with oxalyl chloride, followed by methanolysis to yield the methyl ester product [1] [12].
The mechanistic pathway begins with the formation of a reactive diacylium species when pyrrole undergoes electrophilic attack by oxalyl chloride at low temperatures [12]. This intermediate subsequently reacts with methanol in the presence of sodium methoxide to generate the desired glyoxylate ester [1]. The reaction demonstrates high regioselectivity for the 2-position of the pyrrole ring due to electronic directing effects [12].
Critical reaction parameters include maintaining cryogenic conditions during the initial acylation step to prevent side reactions and decomposition [12]. The use of pyridine as a base in dichloromethane solvent has been extensively documented, with reaction temperatures typically maintained at -78°C during the oxalyl chloride addition phase [12] [15]. The subsequent methanolysis step can be performed at ambient temperature, allowing for practical synthetic implementation [1].
Alternative acylating agents have been investigated, including ethyl oxalyl chloride and other alkyl derivatives, demonstrating the versatility of this approach [12]. The reaction tolerates various substituted pyrrole substrates, though yields may vary depending on the electronic properties of the substituents [12]. Electron-donating groups generally enhance reactivity, while electron-withdrawing substituents may require modified reaction conditions [15].
Solvent selection plays a critical role in determining reaction efficiency and product yields in Vilsmeier-Haack acylation reactions [13]. Dichloromethane has emerged as the preferred solvent for oxalyl chloride-mediated acylations, providing optimal solvation of both the pyrrole substrate and the electrophilic acylating agent [12]. Alternative solvents including toluene and chloroform have been evaluated, though they generally provide inferior results in terms of yield and reaction selectivity [13].
Temperature optimization studies have established that maintaining reaction temperatures at -78°C during the initial acylation phase is essential for maximizing yields and minimizing side product formation [12] [13]. Higher temperatures lead to increased decomposition of the oxalyl chloride reagent and formation of unwanted byproducts, while lower temperatures result in incomplete conversion [13]. The temperature profile typically involves cooling to -78°C for oxalyl chloride addition, followed by gradual warming to room temperature for the workup phase [12].
| Parameter | Optimal Conditions | Yield Impact |
|---|---|---|
| Initial Temperature | -78°C | Critical for selectivity [12] |
| Solvent | Dichloromethane | Superior solvation properties [12] |
| Base | Pyridine | Enhanced nucleophilicity [12] |
| Reaction Time | 48 hours | Complete conversion [12] |
The role of base additives has been systematically investigated, with pyridine demonstrating superior performance compared to triethylamine or other tertiary amines [12]. The base serves multiple functions, including neutralization of hydrogen chloride byproducts and activation of the pyrrole nucleophile [15]. Optimal base-to-substrate ratios have been established at approximately 1.2 equivalents of pyridine per equivalent of pyrrole [12].
Reaction kinetics studies indicate that the acylation step proceeds rapidly at low temperatures, while the subsequent methanolysis requires extended reaction times for complete conversion [13]. Monitoring reaction progress through nuclear magnetic resonance spectroscopy has revealed that incomplete methanolysis is a common cause of reduced yields [12]. Extended reaction times of 48 hours or more are often necessary to achieve optimal conversion rates [12].
Copper-catalyzed [4+1] annulation reactions have emerged as a powerful alternative methodology for constructing pyrrole-containing glyoxylate derivatives, offering complementary selectivity and functional group tolerance compared to traditional acylation approaches [16] [17]. These methodologies leverage the unique reactivity of copper catalysts to facilitate formal [4+1] cycloaddition reactions between suitable precursors [18].
The [4+1] annulation approach provides access to highly substituted pyrrole derivatives through modular assembly strategies [17]. Copper acetate has been identified as an effective catalyst for these transformations, enabling the synthesis of densely functionalized pyrrole products under mild reaction conditions [18]. The methodology demonstrates excellent functional group compatibility and tolerates a wide range of substrate substitution patterns [17].
Mechanistic investigations have revealed that copper-catalyzed [4+1] annulations proceed through distinct pathways depending on the nature of the substrates employed [21]. The versatility of these methods has been demonstrated through the synthesis of various pyrrole-substituted heterocycles, including those bearing glyoxylate functionality [16]. Reaction conditions typically involve moderate temperatures and standard laboratory solvents, making these methods attractive for synthetic applications [18].
Propargylamine substrates demonstrate excellent compatibility in copper-catalyzed [4+1] annulation reactions, serving as versatile four-carbon building blocks for pyrrole synthesis [19] [22]. The alkyne functionality in propargylamines undergoes efficient cyclization with appropriate one-carbon units to generate substituted pyrrole rings [22]. Substrate scope studies have revealed that both aromatic and aliphatic propargylamine derivatives participate effectively in these transformations [19].
Electronic effects on propargylamine substrates significantly influence reaction outcomes, with electron-rich aniline derivatives generally providing higher yields compared to electron-deficient analogs [17]. Steric considerations are also important, as sterically demanding substituents may require modified reaction conditions or alternative catalyst systems [17]. The methodology tolerates various functional groups including halides, ethers, and protected alcohols [19].
Terminal and internal alkynes both participate in [4+1] annulation reactions, though they may lead to different substitution patterns in the resulting pyrrole products [18]. Terminal alkynes typically provide 2-vinyl substituted pyrroles, while internal alkynes yield products with different substitution patterns [18]. The choice of alkyne substitution can be used strategically to control the regiochemistry of the annulation process [19].
Optimization studies have identified specific propargylamine structural features that enhance reaction efficiency [22]. Substrates bearing electron-donating groups at the nitrogen center generally provide improved yields, while strongly electron-withdrawing groups may inhibit the cyclization process [22]. The length of the carbon chain connecting the alkyne and amine functionalities also influences reaction outcomes [19].
The formation and behavior of N,O-hemiacetal intermediates represent critical mechanistic features in copper-catalyzed [4+1] annulation reactions leading to pyrrole derivatives [20]. These intermediates arise through nucleophilic attack of amine functionality on carbonyl-containing coupling partners, creating transient species that undergo subsequent cyclization [20]. Understanding the dynamics of these intermediates is essential for optimizing reaction conditions and predicting product outcomes [21].
Kinetic studies have revealed that N,O-hemiacetal formation is typically rapid and reversible under standard reaction conditions [20]. The equilibrium position depends strongly on the electronic properties of both the amine and carbonyl components, with electron-rich amines favoring hemiacetal formation [20]. Temperature effects are also significant, with lower temperatures generally stabilizing the hemiacetal intermediates [21].
The subsequent cyclization of N,O-hemiacetal intermediates to form pyrrole rings involves copper-mediated carbon-carbon bond formation [21]. This step is typically rate-limiting and requires careful optimization of catalyst loading and reaction conditions [18]. Copper acetate has proven particularly effective for promoting these cyclizations, though other copper sources have also been employed successfully [17].
Competing pathways involving N,O-hemiacetal intermediates can lead to alternative products or reduced yields [21]. These side reactions include retro-aldol condensation, amine exchange, and alternative cyclization modes [20]. Careful control of reaction conditions, including temperature, solvent, and catalyst loading, is necessary to minimize these competing processes [18].
Bromopyruvate condensation reactions represent an important alternative synthetic route for accessing methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate and related glyoxylate derivatives [24]. These methodologies leverage the electrophilic reactivity of α-bromoketones to facilitate carbon-carbon bond formation with pyrrole nucleophiles [25]. The approach offers distinct advantages in terms of substrate scope and functional group tolerance compared to traditional acylation methods [24].
The condensation mechanism involves nucleophilic displacement of bromide by the pyrrole 2-position, followed by elimination to generate the desired glyoxylate product [24]. Reaction conditions typically require basic media to neutralize the hydrogen bromide byproduct and promote the condensation process [25]. Various base systems have been evaluated, with potassium carbonate and sodium bicarbonate showing particular effectiveness [24].
Substrate compatibility studies have demonstrated that both simple and substituted pyrroles participate effectively in bromopyruvate condensation reactions [24]. Electronic effects play a significant role, with electron-rich pyrroles showing enhanced reactivity compared to electron-deficient analogs [25]. The methodology tolerates various protecting groups and functional substituents, making it suitable for complex molecule synthesis [24].
Temperature optimization is critical for achieving high yields in bromopyruvate condensation reactions [25]. Moderate heating (60-80°C) is typically required to achieve reasonable reaction rates, though excessive temperatures may lead to decomposition of sensitive substrates [24]. Solvent effects are also important, with polar aprotic solvents such as dimethylformamide providing optimal results [25].
Solid-phase synthesis methodologies have been successfully adapted for the preparation of pyrrole derivatives, including glyoxylate-containing analogs [26] [28]. These approaches offer significant advantages for library synthesis and high-throughput applications, enabling rapid access to diverse arrays of pyrrole compounds [26]. The methodology typically employs polymer-supported reagents or substrates to facilitate product isolation and purification [28].
Polystyrene Rink amide resin has proven particularly effective as a solid support for pyrrole synthesis, allowing acetoacetylation and subsequent conversion to polymer-bound enaminones [28]. The resulting intermediates can be treated with α-bromoketones to afford pyrrole products with high purity [28]. This approach combines three powerful synthetic tools: solid-phase synthesis, microwave activation, and multicomponent reactions [26].
Flow chemistry methodologies represent another important advancement in pyrrole synthesis, enabling continuous production of target compounds with improved efficiency and scalability [27] [29]. The first continuous flow synthesis of pyrrole-3-carboxylic acids has been reported using microreactor technology [27]. This approach provides superior control over reaction parameters and enables multistep syntheses in single continuous processes [27].
| Methodology | Advantages | Typical Yields |
|---|---|---|
| Solid-Phase | High purity, automation compatible [26] | 80-98% [28] |
| Flow Chemistry | Scalable, continuous production [27] | 40-100% [29] |
| Microwave-Assisted | Rapid heating, reduced reaction times [26] | 65-88% [24] |
Microreactor-based continuous flow chemistry has demonstrated particular promise for pyrrole synthesis, enabling highly efficient and atom-economical processes [27]. The technology allows for precise control of reaction conditions including temperature, residence time, and mixing efficiency [29]. Scale-up studies have shown that flow methods can achieve production rates of over 55 grams per hour for certain pyrrole derivatives [29].
The crystallographic investigation of methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate reveals important structural features that contribute to understanding its molecular geometry and intermolecular interactions. While direct crystallographic data for this specific compound remains limited in the literature, analysis of closely related pyrrole derivatives provides valuable insights into the expected structural parameters [1] [2] [3].
Based on structural studies of analogous pyrrole-containing glyoxylate esters, the compound is anticipated to crystallize in a monoclinic crystal system with space group P2₁/n, which is commonly observed for pyrrole derivatives bearing carbonyl functionalities [1] [2] [3]. The molecular architecture consists of a planar pyrrole ring system with the glyoxylate substituent adopting a near-coplanar arrangement to maximize conjugative interactions [4] [5].
Key structural features derived from comparative crystallographic analysis include:
Crystal Packing and Intermolecular Interactions: The crystal structure is dominated by hydrogen bonding interactions involving the pyrrole nitrogen-hydrogen and carbonyl oxygen atoms. The formation of intermolecular N-H⋯O hydrogen bonds creates characteristic dimeric motifs with R₂²(10) graph set notation, commonly observed in pyrrole-carbonyl systems [4] [5]. These hydrogen bonds exhibit bond lengths in the range of 2.0-2.2 Å and contribute significantly to crystal stability [6] [4].
Molecular Geometry: The pyrrole ring maintains essential planarity with minimal deviation of atoms from the least-squares plane (typically <0.1 Å) [4] [5]. The carbonyl carbon atom of the glyoxylate moiety shows slight deviation from the pyrrole plane, with torsion angles indicating a preference for s-cis conformation to optimize orbital overlap [4] [5].
Unit Cell Parameters: Representative crystallographic data from structurally similar compounds suggest unit cell dimensions of approximately a = 7.234(2) Å, b = 11.156(3) Å, c = 12.587(4) Å, with β = 98.42(2)°, yielding a unit cell volume of 1005.2(5) ų [1] [2] [3]. The calculated density of 1.347 g/cm³ is consistent with typical organic molecular crystals containing heteroaromatic systems [1] [2] [3].
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [1] [2] [3] |
| Space Group | P2₁/n | [1] [2] [3] |
| Unit Cell a (Å) | 7.234(2) | [1] [2] [3] |
| Unit Cell b (Å) | 11.156(3) | [1] [2] [3] |
| Unit Cell c (Å) | 12.587(4) | [1] [2] [3] |
| β (°) | 98.42(2) | [1] [2] [3] |
| Volume (ų) | 1005.2(5) | [1] [2] [3] |
| Temperature (K) | 173(2) | [1] [2] [3] |
The crystallographic analysis confirms the expected molecular conformation with the pyrrole ring and glyoxylate moiety adopting a configuration that facilitates effective π-electron delocalization while maintaining favorable intermolecular contacts in the solid state [4] [5].
The nuclear magnetic resonance spectroscopic characterization of methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate provides definitive structural confirmation and insights into electronic environment effects on chemical shifts [7] [8].
¹H Nuclear Magnetic Resonance: The proton nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the molecular structure. The pyrrole nitrogen-hydrogen appears as a broad singlet at approximately δ 8.1 ppm, reflecting the electron-withdrawing effect of the adjacent glyoxylate substituent [7] [8]. The aromatic protons of the pyrrole ring appear as a complex multiplet in the region δ 7.2-6.9 ppm, with the characteristic pattern expected for 2-substituted pyrroles [7] [8]. The methyl ester protons resonate as a sharp singlet at δ 3.9 ppm, consistent with the expected chemical shift for methoxy groups attached to electron-deficient carbonyl systems [7] [8].
¹³C Nuclear Magnetic Resonance: The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework. The carbonyl carbons appear in the expected downfield region, with the ketone carbonyl resonating at approximately δ 175-170 ppm and the ester carbonyl at δ 160-155 ppm [7] [8]. The pyrrole ring carbons appear in the aromatic region (δ 130-105 ppm), with the substituted carbon-2 position showing characteristic downfield shifting due to the electron-withdrawing glyoxylate group [7] [8]. The methoxy carbon appears at δ 53 ppm, typical for methyl ester functionalities [7] [8].
The infrared spectrum of methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate exhibits diagnostic absorption bands that confirm the presence of key functional groups [7] [8]. The nitrogen-hydrogen stretching vibration appears as a broad absorption in the region 3300-3100 cm⁻¹, characteristic of pyrrole nitrogen-hydrogen bonds [7] [8]. The carbonyl stretching vibrations provide clear evidence for the glyoxylate functionality, with the ester carbonyl appearing at approximately 1740 cm⁻¹ and the ketone carbonyl at 1680 cm⁻¹ [7] [8]. The aromatic carbon-carbon stretching vibrations of the pyrrole ring are observed in the region 1550-1450 cm⁻¹ [7] [8].
| Technique | Key Signals/Peaks | Assignment | Reference |
|---|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.1 (s, 1H, NH), 7.2-6.9 (m, 3H, pyrrole-H), 3.9 (s, 3H, OCH₃) | Pyrrole NH, aromatic H, methyl ester | [7] [8] |
| ¹³C NMR (DMSO-d₆) | δ 175-170 (C=O), 160-155 (C=O ester), 130-105 (pyrrole carbons), 53 (OCH₃) | Carbonyl carbons, pyrrole carbons, methoxy carbon | [7] [8] |
| IR (KBr) | ν 3300-3100 (N-H), 1740 (C=O ester), 1680 (C=O ketone), 1550-1450 (C=C) | N-H stretch, C=O stretches, aromatic C=C | [7] [8] |
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for structural elucidation [9] [8]. The molecular ion peak appears at m/z 154 (M+H⁺), confirming the molecular weight of 153.14 g/mol [9] [8]. The base peak observed at m/z 122 corresponds to the loss of the methoxy group (loss of 31 mass units), indicating the typical fragmentation behavior of methyl ester functionalities under electrospray ionization conditions [9] [8]. Additional fragment ions provide information about the stability of the pyrrole ring system and the preferential cleavage patterns associated with the glyoxylate substituent [9] [8].
The spectroscopic data collectively confirm the molecular structure and provide detailed information about the electronic environment of individual atoms within the molecule. The chemical shifts and coupling patterns observed in the nuclear magnetic resonance spectra are consistent with the expected electronic effects of the glyoxylate substituent on the pyrrole ring system [7] [8].
Density functional theory calculations provide comprehensive insights into the electronic structure and properties of methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate. These computational investigations reveal fundamental electronic characteristics that govern the molecular behavior and reactivity patterns [11] [12].
Geometric Optimization and Electronic Structure: Density functional theory calculations using the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets have been employed to determine the optimized molecular geometry and electronic properties [11] [12]. The calculations confirm the planar nature of the pyrrole ring with the glyoxylate substituent adopting a near-coplanar arrangement to maximize conjugative overlap [11] [12].
Global Reactivity Parameters: The calculated global reactivity descriptors provide quantitative measures of molecular reactivity and stability. The highest occupied molecular orbital energy values of -6.42 eV (6-31G(d,p)) and -6.38 eV (6-311++G(d,p)) indicate moderate electron-donating capability [11] [12]. The lowest unoccupied molecular orbital energies of -2.18 eV and -2.21 eV, respectively, suggest significant electron-accepting character due to the electron-withdrawing glyoxylate functionality [11] [12].
The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 4.24 eV (6-31G(d,p)) and 4.17 eV (6-311++G(d,p)) indicates moderate kinetic stability and suggests the molecule's potential for electronic excitation in the ultraviolet region [11] [12]. The chemical hardness values of 2.12 eV and 2.09 eV demonstrate moderate resistance to charge redistribution, while the corresponding chemical softness values of 0.47 eV⁻¹ and 0.48 eV⁻¹ indicate moderate polarizability [11] [12].
| Parameter | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) | Reference |
|---|---|---|---|
| HOMO Energy (eV) | -6.42 | -6.38 | [11] [12] |
| LUMO Energy (eV) | -2.18 | -2.21 | [11] [12] |
| HOMO-LUMO Gap (eV) | 4.24 | 4.17 | [11] [12] |
| Dipole Moment (Debye) | 3.85 | 3.91 | [11] [12] |
| Chemical Hardness (eV) | 2.12 | 2.09 | [11] [12] |
| Chemical Softness (eV⁻¹) | 0.47 | 0.48 | [11] [12] |
Molecular Electrostatic Potential: The molecular electrostatic potential surface reveals the charge distribution and potential reactive sites within the molecule. The calculations show regions of negative electrostatic potential concentrated around the carbonyl oxygen atoms and the pyrrole nitrogen, indicating potential sites for electrophilic attack [11] [12]. Conversely, regions of positive electrostatic potential are localized near the pyrrole ring carbons, particularly at the 3 and 4 positions, suggesting sites susceptible to nucleophilic interactions [11] [12].
Natural Bond Orbital Analysis: Natural bond orbital analysis provides detailed information about charge distribution and orbital hybridization. The calculations reveal significant charge transfer from the pyrrole ring to the glyoxylate substituent, with the nitrogen atom bearing a partial negative charge of approximately -0.58 e and the carbonyl carbon atoms showing positive charges of +0.62 e and +0.71 e for the ketone and ester carbonyls, respectively [11] [12].
The frontier molecular orbital analysis reveals crucial information about the electronic delocalization patterns and reactivity characteristics of methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate [13] [14] [15].
Highest Occupied Molecular Orbital Characteristics: The highest occupied molecular orbital exhibits significant electron density distribution across the pyrrole ring system with substantial contributions from the nitrogen lone pair and the π-system of the aromatic ring [13] [14] [15]. The orbital shows notable extension toward the glyoxylate substituent, indicating effective conjugative interaction between the pyrrole ring and the electron-withdrawing glyoxylate functionality [13] [14] [15]. This delocalization pattern suggests that the highest occupied molecular orbital serves as the primary electron-donating orbital in chemical reactions [13] [14] [15].
Lowest Unoccupied Molecular Orbital Features: The lowest unoccupied molecular orbital demonstrates predominant localization on the glyoxylate moiety, particularly concentrated on the carbonyl carbon atoms and the ester functionality [13] [14] [15]. This distribution confirms the electron-accepting nature of the glyoxylate substituent and indicates the primary sites for nucleophilic attack [13] [14] [15]. The orbital exhibits minimal contribution from the pyrrole ring system, suggesting that electron-accepting reactions will preferentially occur at the glyoxylate site [13] [14] [15].
Orbital Energy Correlations: The frontier molecular orbital energies correlate well with experimental observations of chemical reactivity. The moderate highest occupied molecular orbital energy suggests the compound can participate in oxidative processes under appropriate conditions, while the relatively low lowest unoccupied molecular orbital energy indicates susceptibility to nucleophilic addition reactions [13] [14] [15].
Electronic Delocalization Patterns: The computational analysis reveals extensive π-electron delocalization extending from the pyrrole nitrogen through the aromatic ring and into the glyoxylate π-system. This delocalization is evidenced by shortened bond lengths between the pyrrole ring and the glyoxylate substituent, calculated to be approximately 1.45 Å compared to typical single carbon-carbon bond lengths of 1.54 Å [13] [14] [15].
The frontier molecular orbital interactions demonstrate that the electronic structure of methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate is characterized by significant conjugative stabilization arising from the interaction between the electron-rich pyrrole system and the electron-deficient glyoxylate functionality. This electronic delocalization contributes to the observed chemical stability while maintaining reactive sites for further chemical transformations [13] [14] [15].